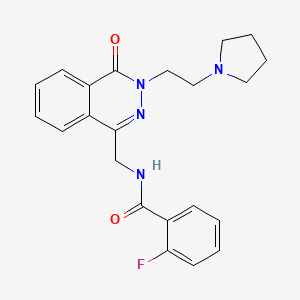

2-fluoro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-fluoro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide" is a fluorinated benzamide derivative. Benzamide derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a fluorine atom can significantly influence the physical and chemical properties of these compounds, as well as their biological activity.

Synthesis Analysis

The synthesis of fluorinated benzamide derivatives can involve various strategies, including direct acylation reactions, Claisen rearrangement, and nucleophilic substitution reactions. For instance, direct acylation has been used to synthesize N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Similarly, the Claisen rearrangement of O-allyl ethers derived from o-vanillic acid or 2,3-dimethoxysalicylic acid has been employed to synthesize 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides . Nucleophilic substitution reactions have been utilized to synthesize fluorinated benzamide neuroleptics, such as (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)-2,3-dimethoxybenzamides .

Molecular Structure Analysis

The molecular structure of fluorinated benzamides can be influenced by the pattern of substitution on the benzamide ring. For example, an isomer grid of nine fluoro-N-(pyridyl)benzamides has been examined to correlate structural relationships and conformational preferences based on the effect of fluorine and pyridine N-atom substitution patterns . The presence of fluorine can lead to the formation of intramolecular N-H···F interactions, which can affect the overall conformation of the molecule .

Chemical Reactions Analysis

Fluorinated benzamides can participate in various chemical reactions, including colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer mechanism . Additionally, the presence of fluorine atoms can endow unique electrophilic reactivity, as seen in the nucleophilic vinylic substitution reactions of β,β-difluoroenamides leading to the synthesis of fluorinated heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides can be significantly affected by the presence and position of the fluorine atom. For instance, the melting point behavior of these compounds can be influenced by the substituent position rather than the nature of the substituent itself . The solid-state properties, including hydrogen bonding interactions and crystal structures, can be revealed through techniques like X-ray single crystallography . The physicochemical properties, such as solubility and reactivity, can also be correlated with the molecular structure and the type of substituents present on the benzamide ring .

Wissenschaftliche Forschungsanwendungen

Serotonin 1A Receptors in Alzheimer's Disease

Research has demonstrated the application of fluorinated derivatives, related to the chemical compound , in imaging studies of Alzheimer's disease. A specific study utilized a fluorinated compound as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. This probe, combined with positron emission tomography (PET), quantified 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. The study found significant decreases in receptor densities in patients with Alzheimer's, correlating these decreases with worsening clinical symptoms. This research highlights the potential of fluorinated compounds in diagnosing and understanding the progression of neurodegenerative diseases (Kepe et al., 2006).

Stereoselective Synthesis for Antibiotic Development

Another study described the stereoselective synthesis of a key intermediate, relevant to the broader family of compounds including 2-fluoro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide, for the development of antibiotics. The research focused on creating an efficient synthesis pathway for a fluoroquinolone antibiotic targeting respiratory tract infections caused by multidrug-resistant organisms. This study underscores the importance of such compounds in the synthesis of new therapeutic agents (Lall et al., 2012).

Development of Fluorine-18-Labeled Tracers

Research on fluorinated benzamide neuroleptics involves the synthesis and radiosynthesis of fluorine-18-labeled tracers for neuroleptic drugs. These studies contribute to the development of diagnostic and therapeutic tools for central nervous system disorders, showcasing the utility of fluorinated compounds in creating effective neuroimaging agents (Mukherjee, 1991).

Fluorimetric Assay Development

Additionally, fluorinated compounds have been utilized in the development of fluorimetric assays for the detection and quantification of pharmaceuticals. A specific study detailed a fluorimetric method for determining a fluoro-containing compound in serum and pharmaceutical formulations, demonstrating the compound's strong fluorescence properties. This research highlights the role of fluorinated compounds in enhancing analytical methodologies for drug monitoring and quality control (Farina, 1989).

Eigenschaften

IUPAC Name |

2-fluoro-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O2/c23-19-10-4-3-9-18(19)21(28)24-15-20-16-7-1-2-8-17(16)22(29)27(25-20)14-13-26-11-5-6-12-26/h1-4,7-10H,5-6,11-15H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQKRRLQVXDAPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3007339.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007343.png)

![4-methoxy-3-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B3007346.png)

![N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3007347.png)

![(E)-3-[7-(Azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enamide](/img/structure/B3007348.png)

![5-((4-chlorophenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3007353.png)

![2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde](/img/structure/B3007355.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B3007360.png)